

improving MD-222 delivery to target cells

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Compound of Interest

Compound Name: MD-222

Cat. No.: B8146292

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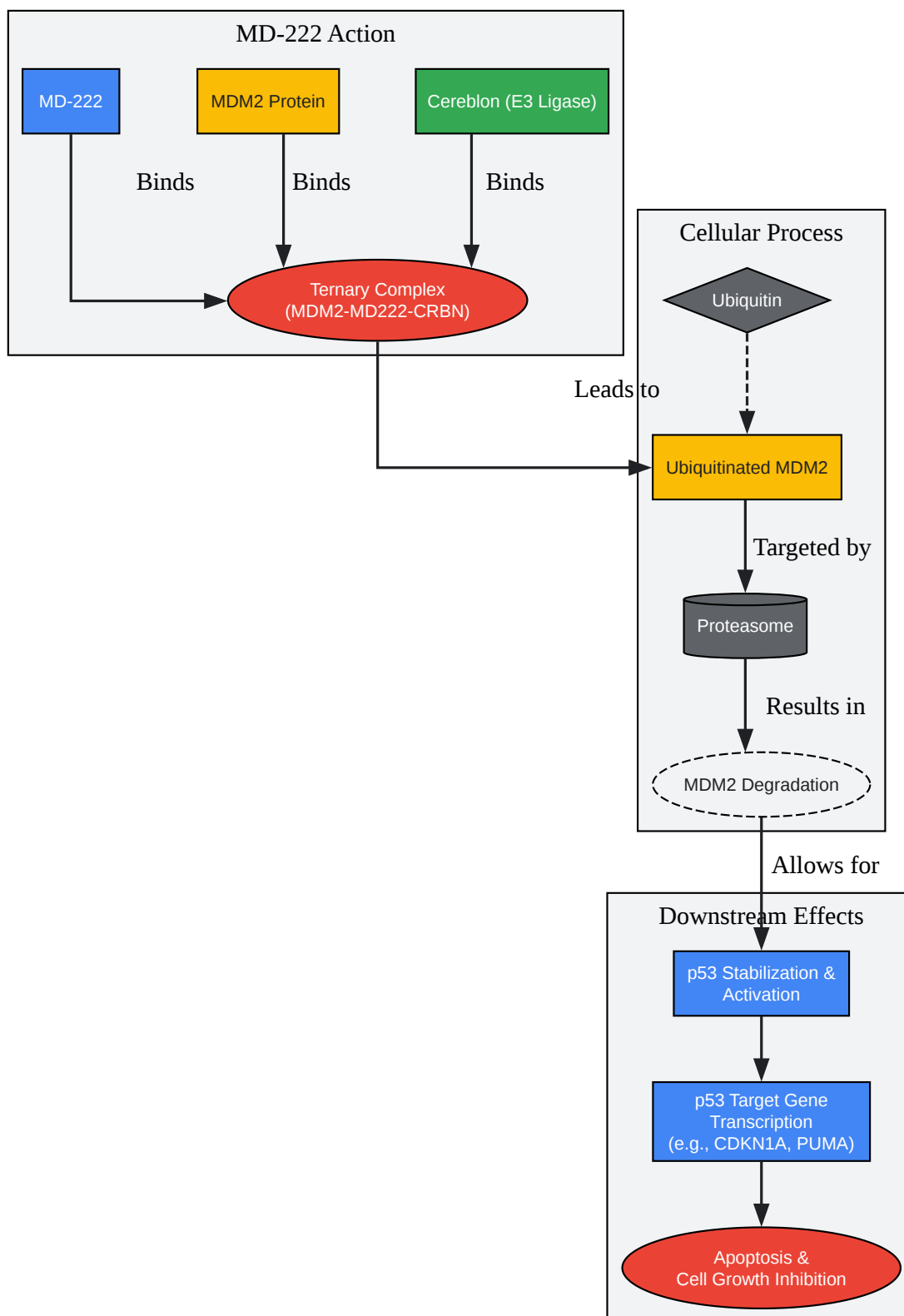
MD-222 Technical Support Center

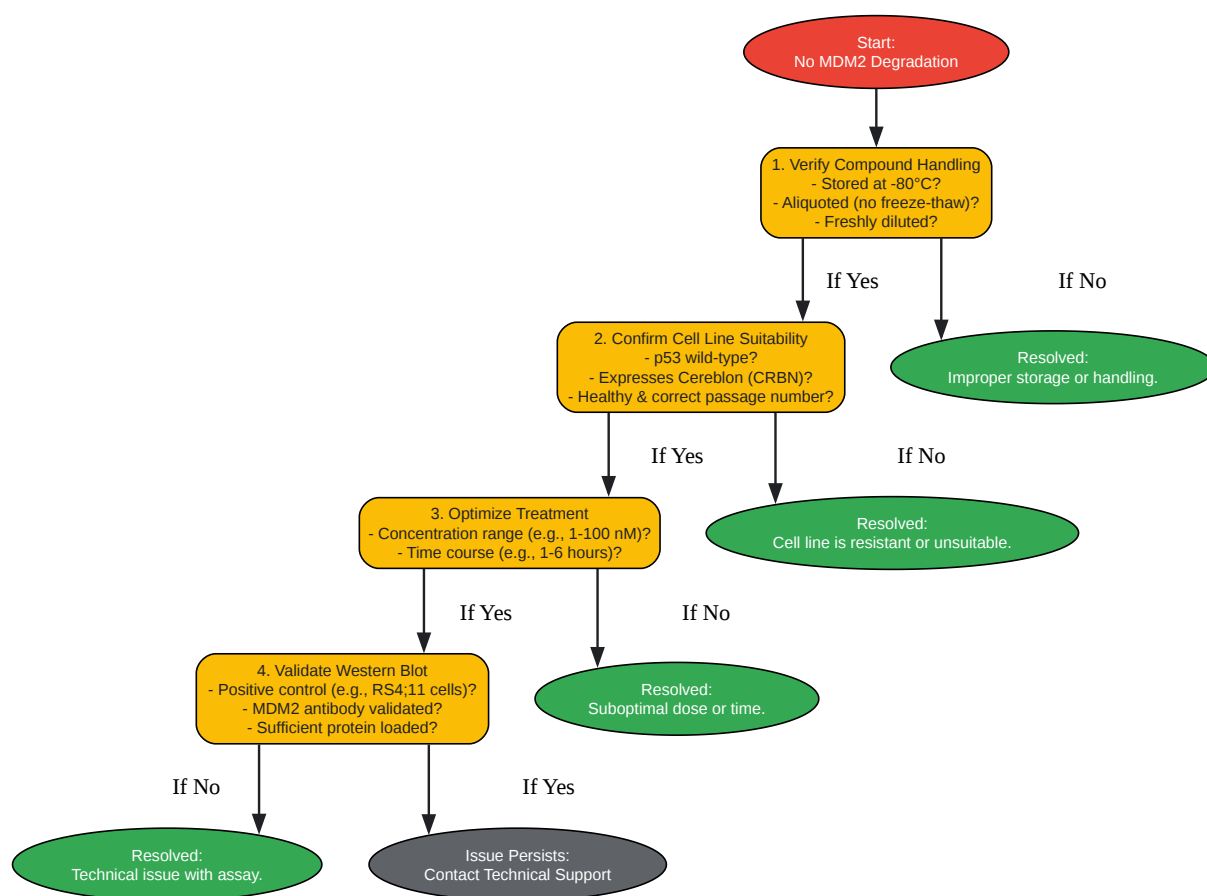
Welcome to the technical support center for **MD-222**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of **MD-222** in your experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you achieve reliable and reproducible results.

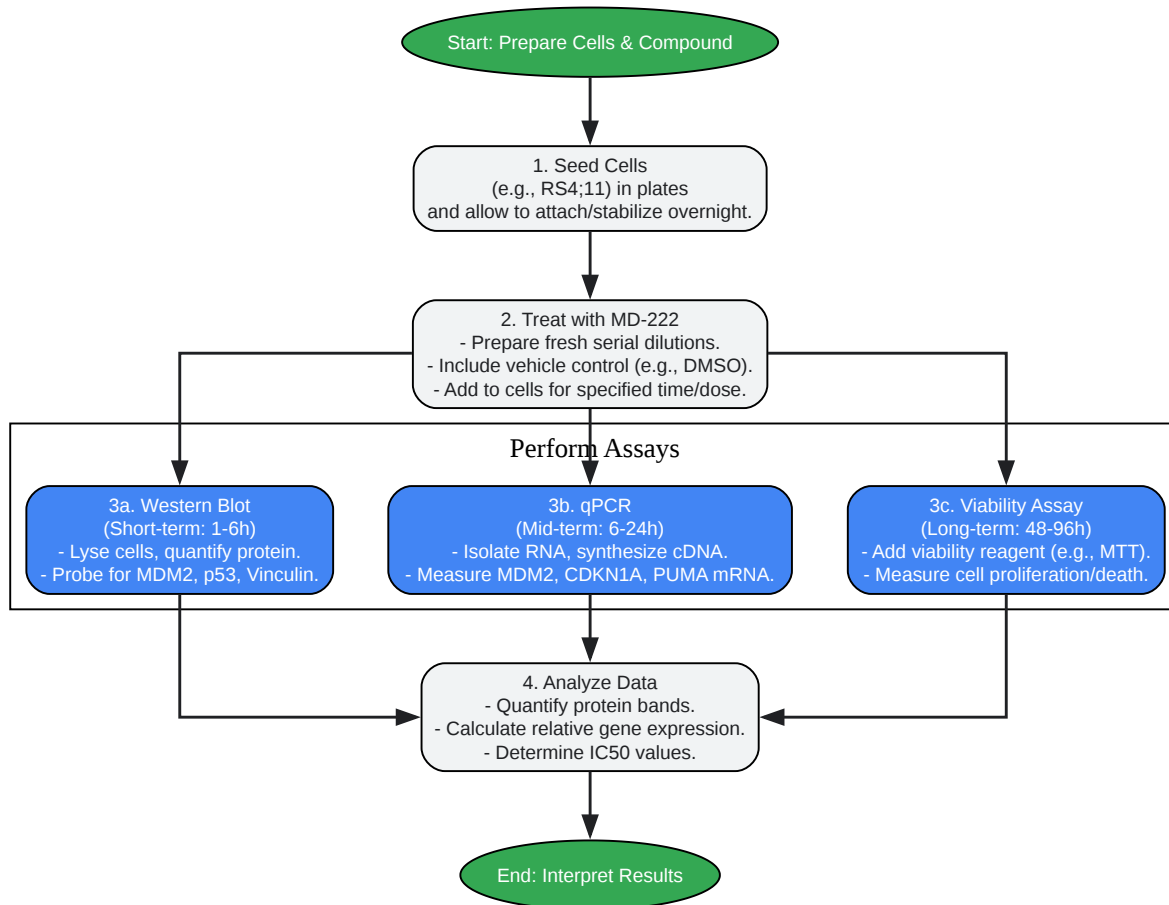
Frequently Asked Questions (FAQs)

Q1: What is **MD-222** and what is its mechanism of action?

A1: **MD-222** is a first-in-class, highly potent PROTAC (Proteolysis Targeting Chimera) degrader of Mouse double minute 2 homolog (MDM2).^{[1][2][3]} It is a heterobifunctional molecule composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that binds to MDM2, connected by a flexible linker.^{[1][2][4]} By simultaneously binding to both MDM2 and Cereblon, **MD-222** forms a ternary complex that brings the E3 ligase in close proximity to MDM2. This proximity facilitates the ubiquitination of MDM2, marking it for degradation by the proteasome. Since MDM2 is a primary negative regulator of the p53 tumor suppressor, its degradation leads to the accumulation and activation of wild-type p53, which in turn can induce apoptosis and inhibit cell growth in cancer cells.^{[1][2][4]}







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References

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